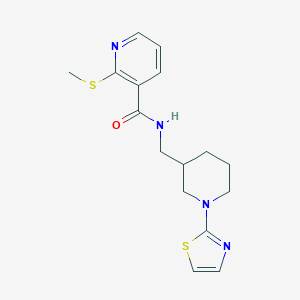

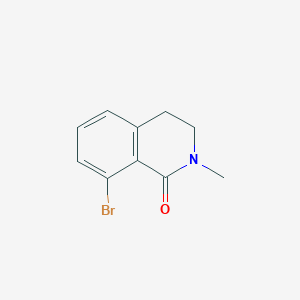

![molecular formula C18H13N3O2S2 B2715773 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide CAS No. 477486-52-5](/img/structure/B2715773.png)

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide, also known as BTA-EG6, is a chemical compound that has been widely used in scientific research. It belongs to the family of benzothiazole derivatives, which have been found to possess a wide range of biological activities. BTA-EG6 has been shown to have potential applications in the fields of medicine, biochemistry, and biotechnology due to its unique chemical structure and properties.

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Highly diastereoselective synthesis of novel benzothiazole-substituted β-lactam hybrids starting from (benzo[d]thiazol-2-yl)phenol precursor highlights the chemical versatility of these compounds. These hybrids have been evaluated for antimicrobial activities against various bacterial strains, showing moderate activities. Their potential as medicine is indicated by their hemolytic activity and mammalian cell toxicity surveys, pointing towards applications in developing new therapeutic agents (Alborz et al., 2018).

Antitumor Activity

N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have been synthesized and evaluated for antitumor activity against a range of human tumor cell lines. Certain compounds exhibited considerable anticancer activity, demonstrating the medicinal significance of benzothiazole derivatives in oncology research (Yurttaş et al., 2015).

Fluorescent Probes for Bioimaging

A benzothiazole-based fluorescent probe has been developed for distinguishing and bioimaging of Hg2+ and Cu2+ in living cells. This application highlights the potential of benzothiazole derivatives in the field of chemical sensing and biological imaging, aiding in the detection and study of metal ions in biological systems (Gu et al., 2017).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting effect against steel in acidic solutions. These compounds offer higher inhibition efficiencies and stability, indicating their potential application in protecting metal surfaces from corrosion, which is crucial in industries such as oil and gas, and maritime (Hu et al., 2016).

Medicinal Significance Overview

An extensive review on the medicinal significance of benzothiazole scaffold reveals a wide spectrum of biological activities associated with these compounds, including antitumor, antimicrobial, antidiabetic, anti-inflammatory, and many more. This comprehensive overview underscores the importance of benzothiazole derivatives in the development of new therapeutic agents across various medical fields (Sharma et al., 2013).

Propriétés

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2S2/c22-16(10-23-12-6-2-1-3-7-12)21-18-20-14(11-24-18)17-19-13-8-4-5-9-15(13)25-17/h1-9,11H,10H2,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMQINRVGQTOFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2715690.png)

![1-{4-Methoxy-3-[3-(trifluoromethyl)phenyl]phenyl}ethan-1-one](/img/structure/B2715692.png)

![2-Butyl-6-(2,5-dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2715696.png)

![3,5-Dimethyl-4-[(3-methylidenepiperidin-1-yl)methyl]-1,2-oxazole;hydrochloride](/img/structure/B2715701.png)

![2-Chloro-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]propanamide](/img/structure/B2715704.png)

![2-(4-chlorophenyl)-6-[3-(dimethylamino)acryloyl]-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B2715705.png)

![N-[2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide](/img/structure/B2715708.png)

![2-(4-{3-[(4-Fluorophenyl)sulfonyl]propanoyl}piperazin-1-yl)-4-methoxy-1,3-benzothiazole](/img/structure/B2715709.png)

![6-fluoro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2715710.png)